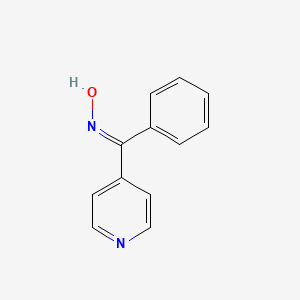
Methanone, phenyl(4-pyridyl)-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms .
Medicine
In medicine, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications .
作用機序
The mechanism of action of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and leading to various biological effects .
類似化合物との比較
Similar Compounds
Phenyl(pyridin-4-yl)methanone: The parent ketone compound.
Pyridin-4-ylmethanone oxime: A similar oxime with a different substituent on the aromatic ring.
Uniqueness
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(NE)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12+ |
InChIキー |
SNRZFINAACEZKZ-WYMLVPIESA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


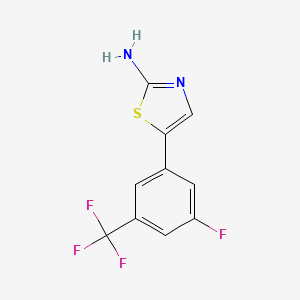
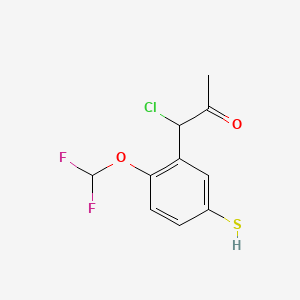
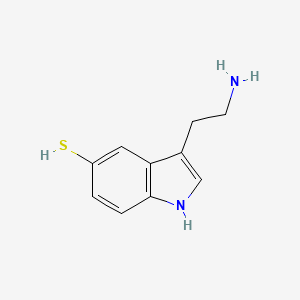
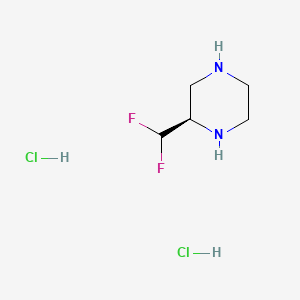
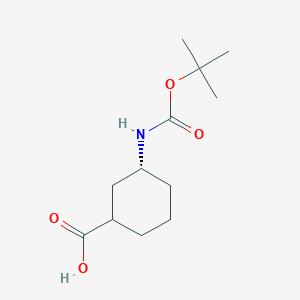

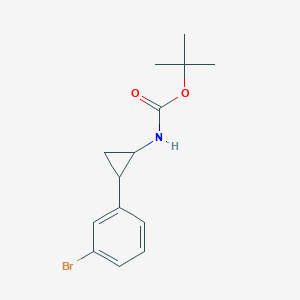
![6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)

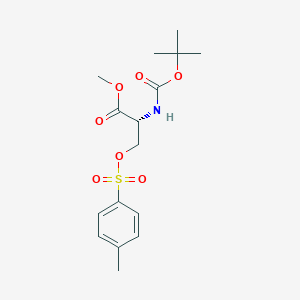
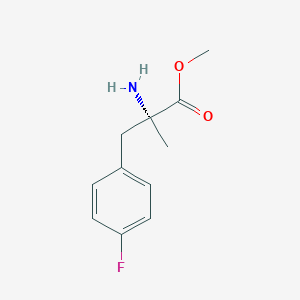

![(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14033740.png)
![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
